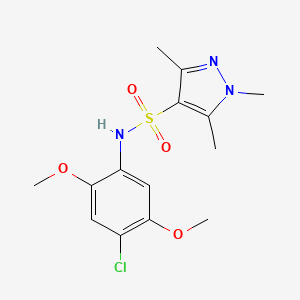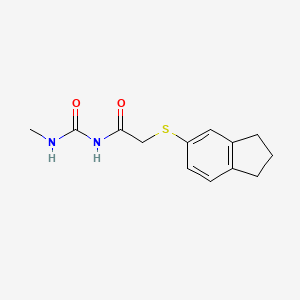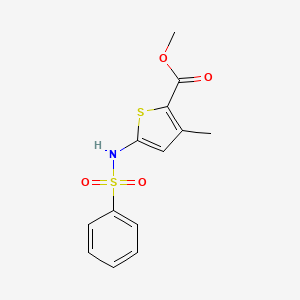
N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide, also known as CDPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CDPPB is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), a receptor that plays a crucial role in various physiological and pathological processes in the brain.
作用機序
N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide acts as a positive allosteric modulator of mGluR5, which means it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This results in an increase in the activity of downstream signaling pathways that are involved in various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic plasticity, which is the ability of synapses to strengthen or weaken in response to neuronal activity. This is thought to be one of the mechanisms underlying its effects on learning and memory. This compound has also been found to increase the release of dopamine in the brain, which is involved in reward processing and motivation. Additionally, this compound has been shown to reduce inflammation and oxidative stress in the brain, which are implicated in various neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide is that it is a selective and potent modulator of mGluR5, which means it can be used to study the specific role of this receptor in various physiological and pathological processes in the brain. However, one of the limitations of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide. One area of interest is the role of mGluR5 in addiction and substance abuse. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and further research could help elucidate the underlying mechanisms and potential therapeutic applications. Another area of interest is the role of mGluR5 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to improve cognitive function and reduce inflammation in animal models of these diseases, and further research could help determine its potential as a therapeutic agent. Finally, there is interest in developing more potent and selective modulators of mGluR5, which could have even greater potential for therapeutic applications.
合成法
N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide can be synthesized by reacting 4-chloro-2,5-dimethoxyphenylhydrazine with 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sulfamic acid to obtain this compound.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to enhance the activity of mGluR5, which is involved in various physiological and pathological processes in the brain, including learning and memory, anxiety, depression, addiction, and neurodegenerative diseases. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been found to reduce anxiety and depression-like behaviors in rodents.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4S/c1-8-14(9(2)18(3)16-8)23(19,20)17-11-7-12(21-4)10(15)6-13(11)22-5/h6-7,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFBANLDSFRHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclopent-3-en-1-yl-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea](/img/structure/B7636310.png)

![N-[1-(4-cyanophenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7636316.png)
![2-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-phenyl-1,3-oxazole](/img/structure/B7636320.png)
![4-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B7636328.png)
![Methyl 2-[[2-(6-methoxy-1-benzofuran-3-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7636330.png)
![N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B7636335.png)
![5-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7636342.png)
![5-[[(3-fluorobenzoyl)amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B7636354.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7636373.png)


![3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide](/img/structure/B7636400.png)